Decyl 4-hydroxybenzoate chemical properties and structure
Decyl 4-hydroxybenzoate chemical properties and structure
An In-depth Technical Guide to Decyl 4-Hydroxybenzoate: Chemical Properties, Structure, and Applications
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of decyl 4-hydroxybenzoate, a long-chain paraben ester. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, structural attributes, synthesis, and functional applications of this compound, grounding all claims in authoritative scientific data.
Introduction: Situating Decyl 4-Hydroxybenzoate in the Paraben Family
Decyl 4-hydroxybenzoate, also known as decylparaben, is an ester of p-hydroxybenzoic acid.[1] Parabens as a class are widely utilized as antimicrobial preservatives in pharmaceuticals, cosmetics, and food products due to their efficacy against a broad spectrum of bacteria and fungi.[1][2][3] The antimicrobial power of parabens is directly correlated with the length of their alkyl ester chain; longer chains typically exhibit greater effectiveness.[2] However, this increase in efficacy is coupled with a decrease in water solubility.[2] Decyl 4-hydroxybenzoate, with its ten-carbon alkyl chain, represents a highly lipophilic member of this family, a characteristic that dictates its specific applications and formulation considerations.
Chemical Identity and Molecular Structure
The fundamental identity of a chemical compound is defined by its structure and unique identifiers.
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IUPAC Name: decyl 4-hydroxybenzoate
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Synonyms: Decylparaben, n-Dodecyl 4-hydroxybenzoate (Note: "Dodecyl" is sometimes used colloquially but is inaccurate; the chain is decyl), Laurylparaben[4]
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CAS Number: 69679-30-7[5]
The molecule consists of three key functional regions:
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A central benzene ring derived from benzoic acid.
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A hydroxyl (-OH) group at the para-position (position 4) of the ring, which is crucial for its activity.
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A ten-carbon decyl ester group (-COOC₁₀H₂₁), which imparts strong lipophilic (oil-loving) character to the molecule.
Caption: Chemical structure of decyl 4-hydroxybenzoate.
Physicochemical Properties: A Quantitative Overview
The physical and chemical properties of decyl 4-hydroxybenzoate are critical for predicting its behavior in various formulations. The long decyl chain significantly influences these characteristics compared to shorter-chain parabens like methylparaben or propylparaben.
| Property | Value | Source(s) |
| Molecular Weight | 278.39 g/mol | [5][6] |
| Appearance | White crystalline powder | [8] |
| Melting Point | 58°C | [5][7] |
| Boiling Point | ~381.2°C (rough estimate) | [5][7] |
| Water Solubility | 24.5 mg/L (at 25°C) | [7] |
| LogP (Octanol/Water) | 4.69 (Predicted) | [5] |
Field Insights:
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The low water solubility and high LogP value confirm the compound's highly lipophilic nature. This makes it an ideal preservative for oil-based or water-in-oil emulsion systems where aqueous-phase preservatives would be ineffective.
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Its solid state at room temperature (Melting Point 58°C) means it must be dissolved into the oil phase of a formulation, often with gentle heating.
Synthesis and Purification Protocol
The industrial synthesis of decyl 4-hydroxybenzoate is typically achieved through Fischer esterification. This acid-catalyzed reaction is a cornerstone of organic synthesis for producing esters.
Synthesis Reaction
The process involves the reaction of 4-hydroxybenzoic acid with 1-decanol in the presence of a strong acid catalyst, most commonly sulfuric acid.[9]
Caption: General workflow for the synthesis of decyl 4-hydroxybenzoate.
Step-by-Step Experimental Protocol
This protocol is a representative model for the laboratory-scale synthesis.
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Reactor Setup: A round-bottom flask is equipped with a reflux condenser and a heating mantle.
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Charging Reactants: Charge the flask with 4-hydroxybenzoic acid (1 molar equivalent) and an excess of 1-decanol (e.g., 1.5-2 molar equivalents). The excess alcohol helps drive the equilibrium towards the product side.
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Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight) to the mixture.
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Reaction: Heat the mixture to reflux. The reaction temperature will be close to the boiling point of 1-decanol. To continuously remove the water byproduct and further drive the reaction, a Dean-Stark apparatus can be employed.
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Monitoring: The reaction progress can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the 4-hydroxybenzoic acid spot.
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Work-up:
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After the reaction is complete, cool the mixture to room temperature.
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Neutralize the acid catalyst with a weak base, such as a sodium bicarbonate solution.
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Perform a liquid-liquid extraction using an organic solvent (e.g., ethyl acetate) to separate the ester from the aqueous layer.
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Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and filter.
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Purification:
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Remove the solvent under reduced pressure using a rotary evaporator.
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The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by vacuum distillation to remove unreacted 1-decanol and other volatile impurities.[10]
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Causality Insight: The choice of purification via vacuum distillation is particularly suitable for higher esters to avoid thermal decomposition that can occur with prolonged heating at atmospheric pressure.[10]
Structural Elucidation via Spectroscopy
Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic methods provides a definitive structural fingerprint.
| Technique | Expected Observations for Decyl 4-hydroxybenzoate |
| ¹H NMR | ~7.9 ppm (doublet, 2H): Aromatic protons ortho to the ester group.~6.9 ppm (doublet, 2H): Aromatic protons ortho to the hydroxyl group.~5.0-6.0 ppm (singlet, 1H): Phenolic hydroxyl proton (can be broad and shift with concentration).~4.2 ppm (triplet, 2H): Methylene protons adjacent to the ester oxygen (-O-CH₂ -).~1.7 ppm (multiplet, 2H): Methylene protons beta to the ester oxygen.~1.2-1.4 ppm (broad multiplet, 14H): Remaining methylene protons of the decyl chain.~0.9 ppm (triplet, 3H): Terminal methyl protons (-CH₃ ). |
| IR Spectroscopy | ~3300-3400 cm⁻¹ (broad): O-H stretching vibration of the phenolic group.~2850-2960 cm⁻¹ (sharp): C-H stretching of the alkyl chain.~1680-1710 cm⁻¹ (strong, sharp): C=O stretching of the ester carbonyl group.~1600 & ~1510 cm⁻¹: C=C stretching vibrations of the aromatic ring.~1280 & ~1170 cm⁻¹: C-O stretching of the ester and phenol groups. |
| Mass Spec (EI) | Molecular Ion (M⁺) Peak: at m/z = 278.19 (corresponding to C₁₇H₂₆O₃).Key Fragments: m/z = 138 (loss of the decyl chain, forming the 4-hydroxybenzoyl cation), m/z = 121 (further loss of OH, forming the benzoyl cation). |
Applications in Drug Development and Formulations
Decyl 4-hydroxybenzoate's primary role in pharmaceuticals is as an antimicrobial preservative , an inactive ingredient or excipient.[11]
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Mechanism of Action: While not fully elucidated, parabens are thought to exert their antimicrobial effect by disrupting microbial membrane transport processes or by inhibiting the synthesis of DNA, RNA, or key enzymes.[1]
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Formulation Utility: Its high lipophilicity makes it exceptionally well-suited for:
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Topical and Transdermal Formulations: Creams, ointments, and lotions with a significant oil or lipid phase.
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Parenteral Products: Oil-based injectable drug formulations.
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Oral Formulations: Oil-filled capsules or lipid-based drug delivery systems.
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Synergistic Use: Parabens are often used in combination (e.g., with methylparaben) to achieve a broader spectrum of antimicrobial coverage.[2] The more water-soluble methylparaben protects the aqueous phase of an emulsion, while the oil-soluble decylparaben protects the lipid phase.
Safety and Regulatory Profile
As a member of the paraben class, decyl 4-hydroxybenzoate is subject to regulatory evaluation and safety assessments.
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Hazard Identification: According to GHS classifications, the compound may cause skin and serious eye irritation.[4] Standard industrial hygiene practices, including the use of personal protective equipment, should be followed when handling the pure substance.
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Regulatory Status: Parabens are approved for use in pharmaceuticals by major regulatory bodies, including the U.S. Food and Drug Administration (FDA), though maximum concentration levels are often recommended.[11] For instance, the FDA's Inactive Ingredient Database lists maximum approved potencies for various parabens in different formulations.[11]
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Endocrine Disruption Potential: Parabens, particularly longer-chain variants, have been investigated for potential endocrine-disrupting activity.[2] This remains a subject of ongoing scientific discussion and regulatory scrutiny. As a potential endocrine-disrupting compound, it is listed in some chemical databases for further evaluation.[4]
Conclusion
Decyl 4-hydroxybenzoate is a specialized, highly lipophilic antimicrobial preservative. Its chemical structure, defined by a p-hydroxybenzoic acid core and a long C10 alkyl chain, dictates its physicochemical properties, making it an effective excipient for non-aqueous and lipid-based pharmaceutical formulations. A thorough understanding of its synthesis, spectroscopic profile, and functional properties is essential for formulation scientists and researchers aiming to ensure the microbial stability and integrity of drug products.
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